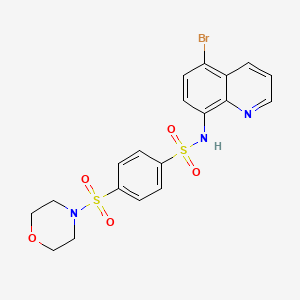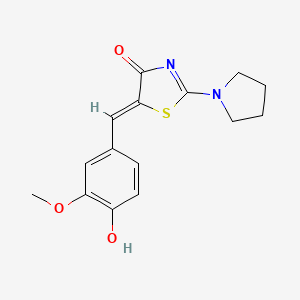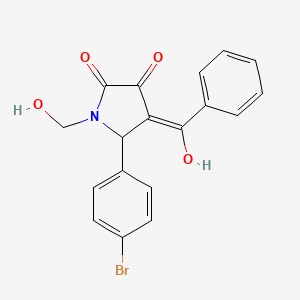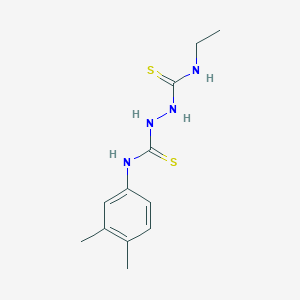![molecular formula C18H25N3O2S B11093254 N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide](/img/structure/B11093254.png)
N-{5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide in the presence of a base, followed by cyclization with an appropriate electrophile.
Attachment of the Phenoxy Group: The phenoxy group can be introduced by reacting the thiadiazole intermediate with 4-(TERT-BUTYL)PHENOL in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).
Formation of the Amide Bond: The final step involves the reaction of the intermediate with 2,2-DIMETHYLPROPANOYL chloride to form the desired amide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological system.
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.
Phenoxy Derivatives: Compounds with phenoxy groups attached to different core structures.
Uniqueness
N-(5-{[4-(TERT-BUTYL)PHENOXY]METHYL}-1,3,4-THIADIAZOL-2-YL)-2,2-DIMETHYLPROPANAMIDE is unique due to its specific combination of a thiadiazole ring, a phenoxy group, and a dimethylpropanamide moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H25N3O2S |
|---|---|
Molecular Weight |
347.5 g/mol |
IUPAC Name |
N-[5-[(4-tert-butylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C18H25N3O2S/c1-17(2,3)12-7-9-13(10-8-12)23-11-14-20-21-16(24-14)19-15(22)18(4,5)6/h7-10H,11H2,1-6H3,(H,19,21,22) |
InChI Key |
AQPDFYSIAXHWRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B11093174.png)

![6-chloro-N-(3-methylphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B11093182.png)
![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(1H-indol-3-yl)ethyl]hexanamide](/img/structure/B11093183.png)
![6-(2-methyl-4-nitrophenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B11093187.png)


![4-{(3E)-2-(2-fluorophenyl)-3-[hydroxy(phenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}benzenesulfonamide](/img/structure/B11093202.png)

![3-Ethyl-1,5-dinitro-3-azabicyclo[3.3.1]non-7-en-6-one](/img/structure/B11093215.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2,4-dichlorobenzamide](/img/structure/B11093218.png)

![4-chloro-N-[1-(furan-2-ylmethyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzamide](/img/structure/B11093239.png)
![4-(1-benzyl-1H-indol-3-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}butanamide](/img/structure/B11093242.png)
